molecular formula C18H17NO6 B5855878 3-(ethoxycarbonyl)benzyl 3-methyl-4-nitrobenzoate

3-(ethoxycarbonyl)benzyl 3-methyl-4-nitrobenzoate

Cat. No.: B5855878
M. Wt: 343.3 g/mol
InChI Key: WILNXFXITPDARI-UHFFFAOYSA-N
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Description

3-(ethoxycarbonyl)benzyl 3-methyl-4-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxycarbonyl group attached to a benzyl moiety, which is further linked to a 3-methyl-4-nitrobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethoxycarbonyl)benzyl 3-methyl-4-nitrobenzoate typically involves esterification reactions. One common method is the reaction between 3-(ethoxycarbonyl)benzyl alcohol and 3-methyl-4-nitrobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(ethoxycarbonyl)benzyl 3-methyl-4-nitrobenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Hydrolysis: 3-(ethoxycarbonyl)benzyl alcohol and 3-methyl-4-nitrobenzoic acid.

    Reduction: 3-(ethoxycarbonyl)benzyl 3-methyl-4-aminobenzoate.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(ethoxycarbonyl)benzyl 3-methyl-4-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the preparation of polymers and other materials with specific properties.

    Pharmaceuticals: Potential use in drug development due to its structural features that may interact with biological targets.

    Chemical Biology: Utilized in studies involving enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 3-(ethoxycarbonyl)benzyl 3-methyl-4-nitrobenzoate depends on its specific application. For instance, in reduction reactions, the nitro group undergoes electron transfer processes leading to the formation of an amino group. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(ethoxycarbonyl)benzyl 4-nitrobenzoate: Similar structure but lacks the methyl group.

    3-(methoxycarbonyl)benzyl 3-methyl-4-nitrobenzoate: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

    3-(ethoxycarbonyl)benzyl 3-methyl-4-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

Properties

IUPAC Name

(3-ethoxycarbonylphenyl)methyl 3-methyl-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c1-3-24-17(20)14-6-4-5-13(10-14)11-25-18(21)15-7-8-16(19(22)23)12(2)9-15/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILNXFXITPDARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)COC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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